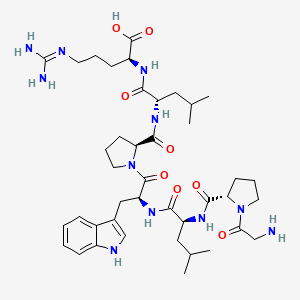
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds, which stabilize their structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues in peptides can be substituted to modify their properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bonds, while substitution can result in peptides with altered sequences and properties.
Applications De Recherche Scientifique
Chemistry
Peptides like Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, peptides are used to study cellular processes, signal transduction, and enzyme-substrate interactions. They can also serve as probes for identifying protein-protein interactions.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide could be investigated for its potential biological activity and therapeutic applications.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food products. They can also be employed in the production of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins, and modulating their activity. This interaction can trigger a cascade of cellular events, leading to the desired biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-arginine: Contains arginine instead of ornithine.
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-lysine: Contains lysine instead of ornithine.
Uniqueness
The uniqueness of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine lies in its specific sequence and the presence of the diaminomethylidene modification on the ornithine residue. This modification could confer unique properties, such as increased stability, altered binding affinity, or enhanced biological activity.
Propriétés
Numéro CAS |
922717-72-4 |
|---|---|
Formule moléculaire |
C41H63N11O8 |
Poids moléculaire |
838.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H63N11O8/c1-23(2)18-29(35(54)47-28(40(59)60)12-7-15-45-41(43)44)49-38(57)33-14-9-17-52(33)39(58)31(20-25-22-46-27-11-6-5-10-26(25)27)50-36(55)30(19-24(3)4)48-37(56)32-13-8-16-51(32)34(53)21-42/h5-6,10-11,22-24,28-33,46H,7-9,12-21,42H2,1-4H3,(H,47,54)(H,48,56)(H,49,57)(H,50,55)(H,59,60)(H4,43,44,45)/t28-,29-,30-,31-,32-,33-/m0/s1 |
Clé InChI |
JREGBOODHQWMRX-FSJACQRISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
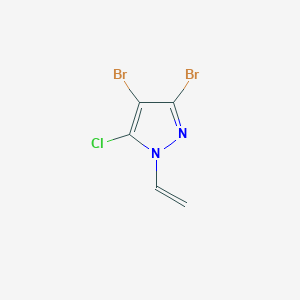
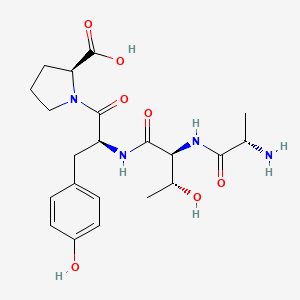
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
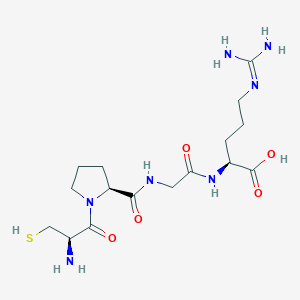

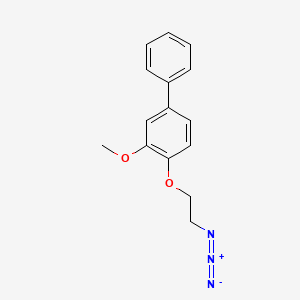
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
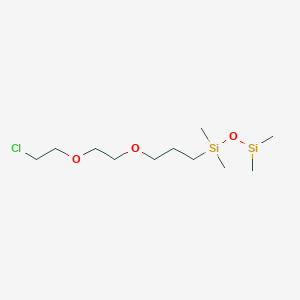
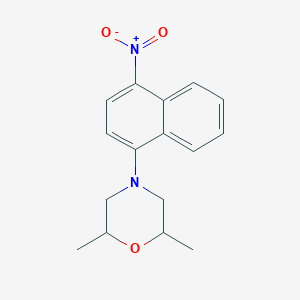

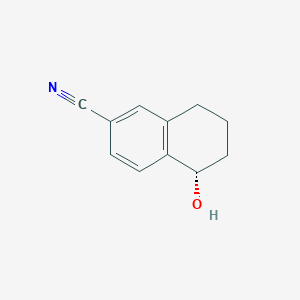
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
